molecular formula C23H21FN6O2 B2493436 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251550-99-8

2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2493436
CAS No.: 1251550-99-8
M. Wt: 432.459
InChI Key: HTKIZXGSTSRNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H21FN6O2 and its molecular weight is 432.459. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • Androgen Receptor Downregulation in Prostate Cancer : The molecule has been investigated for its potential in downregulating androgen receptors, which is significant in the treatment of advanced prostate cancer. A specific derivative, AZD3514, has shown promise in Phase I clinical trials (Bradbury et al., 2013).

Antidiabetic Applications

  • Inhibition of Dipeptidyl Peptidase-4 (DPP-4) : Certain derivatives of this compound have been synthesized and evaluated for their potential as antidiabetic medications through DPP-4 inhibition. Some derivatives exhibited strong inhibition potential, indicating their utility in diabetic treatment (Bindu et al., 2019).

Neuropharmacological Effects

  • 5-HT2 Antagonist Activity : Derivatives of this compound have demonstrated potent 5-HT2 antagonist activity, which is relevant in the context of neuropharmacology, particularly for conditions involving serotonin receptors (Watanabe et al., 1992).

Future Directions

The future directions for this class of compounds could involve further optimization to improve selectivity and potency, as well as extensive preclinical and clinical testing to evaluate their therapeutic potential .

Properties

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O2/c24-18-6-8-19(9-7-18)27-12-14-28(15-13-27)22(31)16-29-23(32)30-21(26-29)11-10-20(25-30)17-4-2-1-3-5-17/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKIZXGSTSRNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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